molecular formula C23H24O6 B3656589 3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3656589
M. Wt: 396.4 g/mol
InChI Key: CMKIGTJOOGOICU-UHFFFAOYSA-N
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Description

“3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C23H24O6 . It has an average mass of 396.433 Da and a monoisotopic mass of 396.157288 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[c]chromen-6-one core structure, which is a type of oxygen-containing heterocycle. Attached to this core structure is a 3,4,5-trimethoxybenzyl group via an ether linkage .

Scientific Research Applications

Fluorescence and Metal Interaction Properties

The compound has been studied for its fluorescence and metal interaction properties. Gülcan et al. (2022) found that 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, a related derivative, exhibits fluorescence enhancement in the presence of metals. This characteristic differs from previous urolithins studied and highlights substituent-dependent effects on fluorescence properties (Gülcan et al., 2022).

Biological Activities and Synthesis Methods

Garazd et al. (2002) explored the synthesis and biological activity of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones. Pharmacological screening in rats indicated stimulant effects on the central and peripheral nervous systems, with neuroleptic and tranquilizing activities (Garazd et al., 2002).

Microwave-Assisted Cyclization

Dao et al. (2018) researched microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates. This method effectively synthesized 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues (Dao et al., 2018).

Antibacterial Activity

Velpula et al. (2015) synthesized a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-bbenzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones showing significant antibacterial activity. Some compounds, particularly those derived from 4-methoxy and 3,4,5-trimethoxy benzaldehyde, demonstrated broad-spectrum antibacterial efficacy (Velpula et al., 2015).

Synthesis of Biologically Active Constituents

Bowman et al. (2000) focused on synthesizing 6H-benzo[c]chromen-6-ones, key constituents of shilajit, a herbal medicine. They overcame challenges in cyclisation of o-(benzoyl)aryl radicals and successfully synthesized these compounds, which are of biological and medicinal significance (Bowman et al., 2000).

Synthesis and Cholinesterase Inhibition

Gulcan et al. (2014) designed, synthesized, and evaluated a series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. These compounds showed activity comparable to established drugs in both in vitro and in vivo studies (Gulcan et al., 2014).

Properties

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-25-20-10-14(11-21(26-2)22(20)27-3)13-28-15-8-9-17-16-6-4-5-7-18(16)23(24)29-19(17)12-15/h8-12H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIGTJOOGOICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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